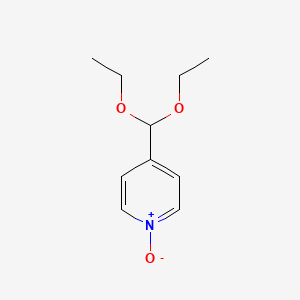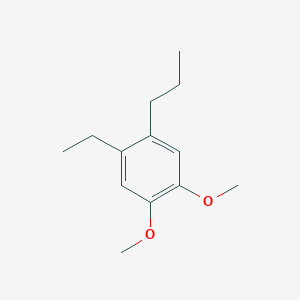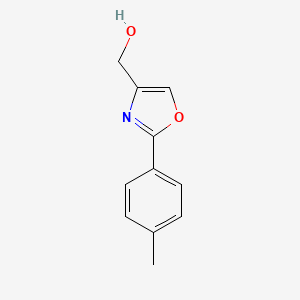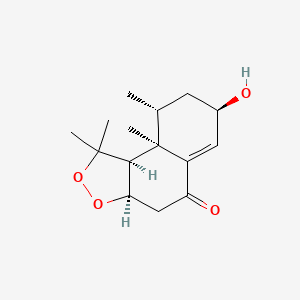
岩松酮 B
描述
Kanshone B is a natural compound isolated from Nardostachys chinensis . It has been found to show inhibitory activity against LPS-induced NO production .
Synthesis Analysis
Kanshone B is isolated from the hexane fraction of Nardostachys jatamansi (Valerianaceae) methanol extract . The structures of these compounds were mainly established by analyzing the data obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular weight of Kanshone B is 266.33 and its formula is C15H22O4 . The SMILES representation of its structure is C[C@@]12[C@@]3([H])C@@C)([H])CC(C1=CC@@HO)=O .
科学研究应用
岩松酮 B 的分离和结构解析
岩松酮 B 已被分离并对其结构性质进行了研究。在 Bagchi、Oshima 和 Hikino (1988) 的研究中,他们从细辛根中分离出新的倍半萜类化合物,包括岩松酮 D 和 E。它们的结构是使用光谱手段和化学转化阐明的 (Bagchi、Oshima 和 Hikino,1988)。
岩松酮 A 的合成
与岩松酮 B 密切相关的岩松酮 A 的合成提供了对合成这些化合物所涉及的化学过程的见解。Tori、Furuta 和 Asakawa (1991) 通过一系列步骤实现了从细辛中分离出的倍半萜岩松酮 A 的全合成,包括立体选择性烷基化和分子内羟醛环化 (Tori、Furuta 和 Asakawa,1991)。
抗神经炎症作用
岩松酮 B 与其他倍半萜类化合物一起已被证明具有显着的抗神经炎症作用。Ko 等人 (2018) 和 Yoon 等人 (2018) 的研究表明,包括岩松酮 B 在内的纳多西酮型倍半萜类化合物抑制脂多糖刺激的 BV2 小胶质细胞中的促炎介质和细胞因子,表明具有治疗神经炎症的潜力。这些研究突出了化合物调节 NF-κB 和 MAPK 信号通路的能力,这在炎症过程中至关重要 (Ko 等人,2018),(Yoon 等人,2018)。
安全和危害
属性
IUPAC Name |
(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASPINFLLNESN-UVBAXCRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



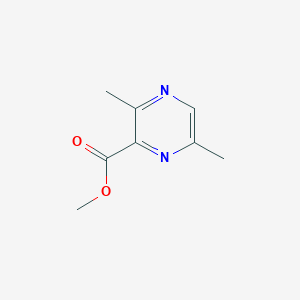
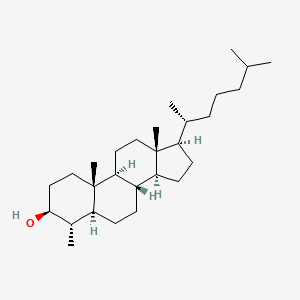

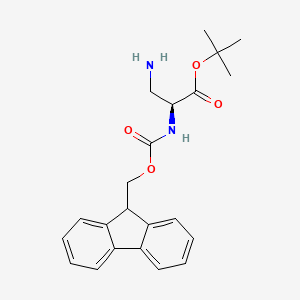
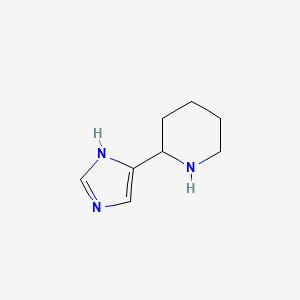
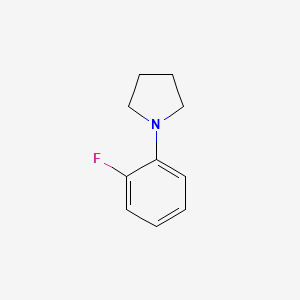

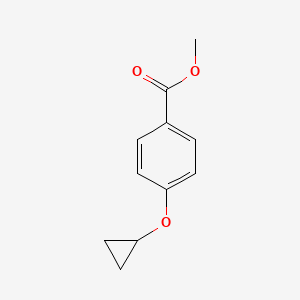

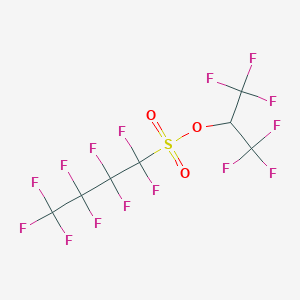
![1-(3-Chlorophenyl)-7,8-dimethoxy-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B1643934.png)
